

Health and Safety Information for 2,6-Diphenylphenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

2,6-Diphenylphenol (CAS No. 2432-11-3). It is intended for informational purposes for a professional audience and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or a formal risk assessment.

Executive Summary

2,6-Diphenylphenol is a chemical compound classified as a skin, eye, and respiratory irritant. It is also recognized as being very toxic to aquatic life with long-lasting effects. While some toxicological data is available, comprehensive studies on acute systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity for this specific compound are not readily available in the public domain. This guide summarizes the existing data, outlines standard experimental protocols relevant to its hazard profile, and provides a general overview of potential toxicological mechanisms associated with phenolic compounds.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **2,6-Diphenylphenol** is classified as follows:

Skin Irritation: Category 2[1]



- Eye Irritation: Category 2[1]
- Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]
- Hazardous to the Aquatic Environment, Acute Hazard: Category 1[1]
- Hazardous to the Aquatic Environment, Chronic Hazard: Category 1[1]

Signal Word: Warning[1]

Hazard Statements:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]
- H410: Very toxic to aquatic life with long lasting effects.[1]

Toxicological Data

Quantitative toxicological data for **2,6-Diphenylphenol** is limited in publicly accessible literature. The following tables summarize the available information and highlight data gaps.

Acute Toxicity



Endpoint	Route	Species	Value	Reference
LD50	Dermal	Rabbit	240 mg/kg	[2] (Note: This value is cited on Wikipedia, originating from a Sigma-Aldrich datasheet which could not be directly retrieved for verification).
LD50	Oral	-	No data available	-
LC50	Inhalation	-	No data available	-

Irritation and Sensitization

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Irritant (Category 2)	GHS Classification[1]
Eye Irritation	Rabbit	Irritant (Category 2)	GHS Classification[1]
Skin Sensitization	-	No data available	-

Genotoxicity

Assay	Test System	Result	Reference
Ames Test (Bacterial Reverse Mutation Assay)	-	No data available	-
In Vitro Micronucleus Assay	-	No data available	-

Carcinogenicity



Species	Route	Result	Reference
-	-	No data available	-

Reproductive and Developmental Toxicity

Study Type	Species	Result	Reference
Screening Test	-	No data available	-

Experimental Protocols

Detailed experimental data for **2,6-Diphenylphenol** are not publicly available. However, the classification of this chemical as a skin and eye irritant suggests that studies following standard OECD guidelines were likely conducted. The methodologies for these key tests are outlined below.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

- Test Animals: Healthy, young adult albino rabbits are typically used.[3]
- Procedure: A small area of the animal's fur is clipped. A single dose of 0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle) is applied to a small patch of skin (approximately 6 cm²). The treated area is then covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[4][5]
- Observation: After the exposure period, the dressing is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[4][5]
- Evaluation: The severity of erythema and edema is scored according to a standardized grading system. The mean scores for each effect at the specified time points are used to classify the substance.[4]



Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or corrosion when introduced into the eye.

- Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.[6]
- Procedure: A single dose of the test substance (typically 0.1 g for solids) is instilled into the
 conjunctival sac of one eye of the animal. The eyelids are held together for a short period to
 prevent loss of the substance. The other eye remains untreated and serves as a control.[7]
- Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness and swelling) at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days to assess the reversibility of lesions.[6][7]
- Evaluation: Lesions are scored based on a standardized system. The scores, along with the nature and reversibility of the effects, determine the irritation or corrosion classification.[7]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is widely used to assess the mutagenic potential of a chemical, which can be an indicator of carcinogenic potential.

- Test System: Several strains of amino-acid requiring bacteria, typically Salmonella typhimurium and Escherichia coli, with different known mutations are used.[9][10]
- Procedure: The bacterial strains are exposed to various concentrations of the test substance, both with and without an external metabolic activation system (S9 mix, which simulates mammalian metabolism). This is done using either the plate incorporation or pre-incubation method.[9][10]
- Observation: After incubation, the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted for each concentration and compared to the number of spontaneous revertants in the negative control.[10]



 Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies above a defined threshold compared to the control.[10]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects damage to chromosomes or the mitotic apparatus.

- Test System: Cultured mammalian cells, such as human lymphocytes or established cell lines (e.g., CHO, V79, TK6), are used.[11]
- Procedure: The cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix). The treatment is followed by a period that allows for cell division. Often, cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.[11]
- Observation: The cells are harvested, stained, and scored for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of interphase cells).[11]
- Evaluation: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.[11]

Reproduction/Developmental Toxicity Screening Test (OECD 421)

This in vivo screening test provides initial information on the potential effects of a substance on reproduction and development.

- Test Animals: Typically, rats are used.[12]
- Procedure: The test substance is administered daily to both male and female animals at several dose levels for a period before mating, during mating, and for females, throughout gestation and lactation.[12][13]
- Observation: A range of endpoints are monitored, including effects on the parental animals (e.g., body weight, food consumption, clinical signs, reproductive performance) and their



offspring (e.g., viability, growth, and development).[12][13]

• Evaluation: The data are analyzed to identify any adverse effects on fertility, pregnancy, maternal behavior, and offspring development.[13]

Potential Mechanisms of Toxicity and Signaling Pathways

Specific studies on the molecular mechanisms of toxicity and signaling pathways affected by **2,6-Diphenylphenol** are not available. However, based on the general understanding of phenolic compounds, several mechanisms can be postulated.

Phenols are known protoplasmic poisons that can disrupt cell membranes and denature proteins due to their lipophilic and hydrophilic properties.[14] Substituted phenols may also uncouple oxidative phosphorylation, leading to cellular energy depletion.[14]

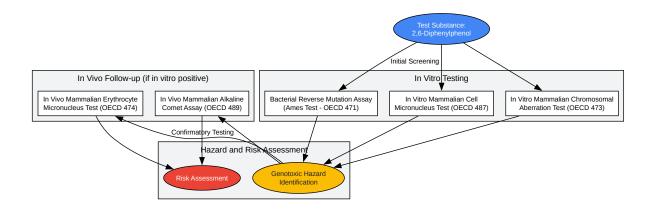
The toxicity of substituted phenols is often related to the formation of phenoxyl radicals, which can lead to oxidative stress.[3][12] The generation of these radicals is influenced by the nature and position of the substituents on the phenol ring.

Given its polyphenol-like structure, it is conceivable that **2,6-Diphenylphenol** could interact with various cellular signaling pathways. Polyphenols, in general, have been shown to modulate pathways such as:

- MAPK (Mitogen-Activated Protein Kinase) pathways (including ERK, JNK, and p38): These are involved in cell proliferation, differentiation, inflammation, and apoptosis.
- PI3K/Akt pathway: This pathway is crucial for cell survival and growth.
- NF-κB (Nuclear Factor kappa B) pathway: A key regulator of the inflammatory response.

The following diagram illustrates a generalized workflow for assessing the genotoxicity of a chemical, as specific signaling pathway information for **2,6-Diphenylphenol** is unavailable.

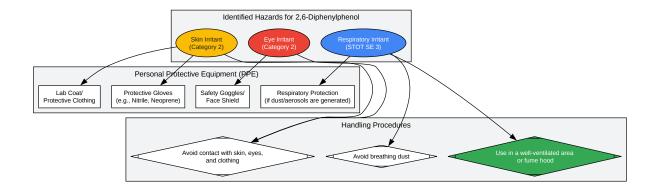




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Genotoxicity Assessment Workflow.

The following diagram illustrates a logical relationship for handling and exposure precautions for a chemical classified as a skin, eye, and respiratory irritant.



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Handling and Exposure Precautions.

Conclusion

2,6-Diphenylphenol is a hazardous chemical that requires careful handling to avoid skin, eye, and respiratory irritation. Its high aquatic toxicity necessitates measures to prevent its release into the environment. Significant data gaps exist regarding its systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Professionals working with this compound should



adhere to all safety precautions outlined in the official Safety Data Sheet and conduct a thorough risk assessment before use. Further toxicological studies are warranted to fully characterize the health and safety profile of **2,6-Diphenylphenol**.

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